2,6-Bis-trifluoromethyl-pyridin-4-ylamine
Overview
Description
2,6-Bis-trifluoromethyl-pyridin-4-ylamine is a chemical compound with the molecular formula C7H4F6N2 and a molecular weight of 230.11 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,6-dichloropyridine with trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-trifluoromethyl-pyridin-4-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .
Scientific Research Applications
2,6-Bis-trifluoromethyl-pyridin-4-ylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)pyridine: Similar in structure but lacks the amine group, which affects its reactivity and applications.
4-Trifluoromethylpyridine: Contains only one trifluoromethyl group, resulting in different chemical properties and uses.
Uniqueness
2,6-Bis-trifluoromethyl-pyridin-4-ylamine is unique due to the presence of two trifluoromethyl groups and an amine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSPGGWCQFNRNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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